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molecular formula C9H8 B1208493 4-Ethynyltoluene CAS No. 766-97-2

4-Ethynyltoluene

Cat. No. B1208493
M. Wt: 116.16 g/mol
InChI Key: KSZVOXHGCKKOLL-UHFFFAOYSA-N
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Patent
US06780950B2

Procedure details

34.7 g (0.184 mol) of 4-trimethylsilyl ethynyl toluene was dissolved in 500 ml of methanol in a 1 L round-bottomed flask equipped with a stirrer. 10 ml of 20% KOH in water was added to the resulting solution. The reaction mixture was then stirred at room temperature for 5 hours. After the reaction was completed, water were poured into the flask. The reaction mixture was then extracted with ethyl ether several times. The combined extract was washed with water several times, and then dried with anhydrous magnesium sulfate. The solvent was removed, to give 21 g (98% yield) of yellow liquid.
Name
4-trimethylsilyl ethynyl toluene
Quantity
34.7 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
98%

Identifiers

REACTION_CXSMILES
C[Si](C)(C)[C:3]1[CH:8]=[CH:7][C:6](C)=[C:5]([C:10]#[CH:11])[CH:4]=1.[OH-].[K+].[CH3:16]O>O>[C:8]1([CH3:16])[CH:3]=[CH:4][C:5]([C:10]#[CH:11])=[CH:6][CH:7]=1 |f:1.2|

Inputs

Step One
Name
4-trimethylsilyl ethynyl toluene
Quantity
34.7 g
Type
reactant
Smiles
C[Si](C1=CC(=C(C=C1)C)C#C)(C)C
Name
Quantity
500 mL
Type
reactant
Smiles
CO
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was then stirred at room temperature for 5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a stirrer
EXTRACTION
Type
EXTRACTION
Details
The reaction mixture was then extracted with ethyl ether several times
EXTRACTION
Type
EXTRACTION
Details
The combined extract
WASH
Type
WASH
Details
was washed with water several times
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was removed

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
C1(=CC=C(C=C1)C#C)C
Measurements
Type Value Analysis
AMOUNT: MASS 21 g
YIELD: PERCENTYIELD 98%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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